molecular formula C10H8F9NO3 B12055993 2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-(morpholin-4-yl)ethan-1-one CAS No. 5190-45-4

2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B12055993
CAS No.: 5190-45-4
M. Wt: 361.16 g/mol
InChI Key: LSLSYZVEGQDWAI-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-(morpholin-4-yl)ethan-1-one is a complex organic compound characterized by the presence of multiple fluorine atoms and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps, including the introduction of fluorine atoms and the formation of the morpholine ring. One common synthetic route may involve the following steps:

    Fluorination: Introduction of fluorine atoms to the precursor molecule using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).

    Formation of Oxolane Ring: Cyclization reactions to form the oxolane ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Morpholine Ring Formation: Introduction of the morpholine ring through nucleophilic substitution reactions, using reagents such as morpholine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms or other functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: NaH, KOtBu, morpholine

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Studied for its potential interactions with biological molecules, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of these targets. The morpholine ring may also contribute to its biological activity by facilitating interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)ethan-1-one: Lacks the morpholine ring, making it less versatile in biological applications.

    2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-(piperidin-4-yl)ethan-1-one: Contains a piperidine ring instead of a morpholine ring, which may alter its chemical and biological properties.

Uniqueness

The presence of both the fluorinated oxolane ring and the morpholine ring in 2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-(morpholin-4-yl)ethan-1-one makes it unique compared to similar compounds. This combination of structural features can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

5190-45-4

Molecular Formula

C10H8F9NO3

Molecular Weight

361.16 g/mol

IUPAC Name

2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-morpholin-4-ylethanone

InChI

InChI=1S/C10H8F9NO3/c11-6(12,5(21)20-1-3-22-4-2-20)9(17)7(13,14)8(15,16)10(18,19)23-9/h1-4H2

InChI Key

LSLSYZVEGQDWAI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C(C2(C(C(C(O2)(F)F)(F)F)(F)F)F)(F)F

Origin of Product

United States

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